molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol CAS No. 52630-80-5

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

Cat. No.: B014892
CAS No.: 52630-80-5
M. Wt: 128.13 g/mol
InChI Key: JUEHHXVLFOIJJJ-KVQBGUIXSA-N
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Description

(1R,2S,5R)-6,8-Dioxabicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a six-membered ring fused to a three-membered ring

Mechanism of Action

Target of Action

The 8-azabicyclo[321]octane scaffold, which is a part of the (1R,2S,5R)-6,8-Dioxabicyclo[321]oct-3-en-2-ol structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The 8-azabicyclo[321]octane scaffold is known to interact with various biological targets due to its presence in tropane alkaloids . The exact interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given that the 8-azabicyclo[321]octane scaffold is a part of various tropane alkaloids , it can be inferred that these compounds may affect similar biochemical pathways as these alkaloids. The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Given the biological activities associated with tropane alkaloids , it can be inferred that these compounds may have similar effects. The exact effects would depend on the specific biological target and the context of the interaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a diol precursor using an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Polar solvents like methanol or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: A similar bicyclic compound with sulfur and oxygen heteroatoms.

    2(5H)-Furanone derivatives: Compounds with a similar lactone ring structure.

Uniqueness

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol is unique due to its specific bicyclic structure and the presence of two oxygen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHHXVLFOIJJJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C=CC(O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C=C[C@H](O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449081
Record name (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52630-80-5
Record name (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Reactant of Route 2
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Reactant of Route 3
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Reactant of Route 4
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Reactant of Route 5
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Reactant of Route 6
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

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